molecular formula C14H16O2 B1337503 Benzyl 3-cyclohexene-1-carboxylate CAS No. 91503-67-2

Benzyl 3-cyclohexene-1-carboxylate

Cat. No. B1337503
CAS RN: 91503-67-2
M. Wt: 216.27 g/mol
InChI Key: MJEQUKHBEDFOSW-UHFFFAOYSA-N
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Description

Benzyl 3-cyclohexene-1-carboxylate is a chemical compound with the molecular formula C14H16O2 . It has a molecular weight of 216.27 g/mol . The IUPAC name for this compound is benzyl cyclohex-3-ene-1-carboxylate .


Molecular Structure Analysis

The compound has a total of 33 bonds, including 17 non-H bonds, 8 multiple bonds, 4 rotatable bonds, 2 double bonds, 6 aromatic bonds, 2 six-membered rings, and 1 ester . The InChIKey for this compound is MJEQUKHBEDFOSW-UHFFFAOYSA-N .


Chemical Reactions Analysis

A new bacterial carboxylesterase (CarEst3) was identified by genome mining and found to efficiently hydrolyze racemic methyl 3-cyclohexene-1-carboxylate (rac-CHCM) with a nearly symmetric structure for the synthesis of (S)-CHCM . CarEst3 displayed a high substrate tolerance and a stable catalytic performance .


Physical And Chemical Properties Analysis

The compound has a topological polar surface area of 26.3 Ų and a complexity of 252 . It has 0 hydrogen bond donors, 2 hydrogen bond acceptors, and 4 rotatable bonds . The exact mass and monoisotopic mass of the compound are both 216.115029749 g/mol .

Future Directions

The enantioselective hydrolysis of 4.0 M (560 g·L-1) rac-CHCM was accomplished, yielding (S)-CHCM with a >99% ee, a substrate to catalyst ratio of 1400 g·g-1, and a space-time yield of 538 g·L-1·d-1 . This suggests potential for further exploration and application in the field of organic synthesis .

Mechanism of Action

properties

IUPAC Name

benzyl cyclohex-3-ene-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O2/c15-14(13-9-5-2-6-10-13)16-11-12-7-3-1-4-8-12/h1-5,7-8,13H,6,9-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJEQUKHBEDFOSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC=C1)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90452170
Record name Benzyl (+/-)-3-cyclohexene-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90452170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl 3-cyclohexene-1-carboxylate

CAS RN

91503-67-2
Record name Benzyl (+/-)-3-cyclohexene-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90452170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

(±)-3-Cyclohexene-1-carboxylic acid (50 g) was dissolved in N,N-dimethylformamide (550 ml), and triethylamine (170 ml) and benzyl bromide (61 ml) were added under ice cooling to stir the mixture at room temperature for 12 hours. Water was added, extraction was conducted with ethyl acetate, and the resultant organic layer was washed with saturated saline and then dried over anhydrous magnesium sulfate. The solvent was distilled off under reduced pressure, and the residue was purified by column chromatography on silica gel (hexane:ethyl acetate=3:1) to obtain the title compound (70.8 g) as a reddish brown oil.
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50 g
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Synthesis routes and methods II

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Synthesis routes and methods III

Procedure details

(±)-3-Cyclohexene-1-carboxylic acid (50 g) was dissolved in N,N-dimethylformamide (550 mL), and to the solution were added triethylamine (170 mL) and benzyl bromide (61 mL) under ice cooling, followed by stirring at room temperature for 12 hours. Water was added to the resultant mixture, and the mixture was extracted with ethyl acetate. The organic layer was washed with saturated brine, and was dried over anhydrous magnesium sulfate. The solvent was distilled away under reduced pressure, and the residue was purified by silica gel column chromatography (hexane:ethyl acetate=3:1), to thereby give the title compound (70.8 g).
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50 g
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reactant
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550 mL
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170 mL
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61 mL
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